Diallyl phthalate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

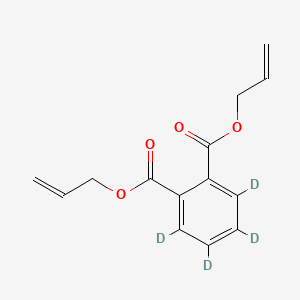

Diallyl phthalate-d4, also known as phthalic acid diallyl ester-d4, is a deuterium-labeled compound. It is a derivative of diallyl phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .

Métodos De Preparación

The synthesis of diallyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete esterification .

Industrial production methods for this compound are similar to those used for diallyl phthalate, with the primary difference being the use of deuterated starting materials. The process involves the use of high-pressure reactors and continuous distillation to achieve high purity and yield .

Análisis De Reacciones Químicas

Diallyl phthalate-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The allyl groups in this compound can undergo substitution reactions with nucleophiles such as halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields phthalic acid, while reduction with lithium aluminum hydride produces diallyl alcohol .

Aplicaciones Científicas De Investigación

Diallyl phthalate-d4 has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of diallyl phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to proteins and DNA . These interactions can result in various biological effects, including endocrine disruption and toxicity .

Comparación Con Compuestos Similares

Diallyl phthalate-d4 is unique compared to other phthalates due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

Diallyl phthalate: The non-deuterated form, commonly used as a plasticizer and in the production of resins.

Diethyl phthalate: Another phthalate ester used in personal care products and as a plasticizer.

Dibutyl phthalate: Used in adhesives, coatings, and as a plasticizer.

These compounds share similar chemical properties but differ in their specific applications and effects on biological systems .

Actividad Biológica

Diallyl phthalate-d4 (DAP-d4) is a deuterated derivative of diallyl phthalate (DAP), which is used primarily in the production of resins and plastics. The biological activity of DAP-d4 has garnered attention due to its potential implications in toxicology, pharmacology, and environmental health. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DAP-d4.

Diallyl phthalate (DAP) is an ester formed from phthalic acid and allyl alcohol. The deuterated version, DAP-d4, contains four deuterium atoms replacing hydrogen atoms in the molecule, which aids in tracing and studying its metabolic pathways.

Structural Formula

- Chemical Formula : C12H10O4

- Molecular Weight : 218.25 g/mol

Toxicological Studies

- Acute Toxicity :

- Mutagenicity :

- Pharmacokinetics :

Case Study 1: Migration from Medical Supplies

A study documented the leaching of phthalates from IV infusion bags into various solutions, revealing that DAP was among those detected. The concentration of DAP leached was influenced by the chemical composition of the infusion fluids .

Case Study 2: Environmental Impact

Research has highlighted concerns regarding the migration of phthalates from food contact materials into food systems, raising public health concerns due to potential exposure through food consumption .

Table 1: Summary of Toxicological Findings

Table 2: Leaching Study Results

| Infusion Fluid Type | Total Phthalate Concentration (ng) | Specific Phthalate Detected (ng) |

|---|---|---|

| Fat Emulsion Infusion | 458 | DAP: 10.4 |

| Dextrose 5% Injection | 165 | DEHP: Highest |

| Sodium Chloride Solution | 177 | DBP: 4.65 |

| Pediatric Parenteral Nutrition | Varies | DiBP: 6.76 |

Propiedades

Fórmula molecular |

C14H14O4 |

|---|---|

Peso molecular |

250.28 g/mol |

Nombre IUPAC |

bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D |

Clave InChI |

QUDWYFHPNIMBFC-KDWZCNHSSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC=C)C(=O)OCC=C)[2H])[2H] |

SMILES canónico |

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.